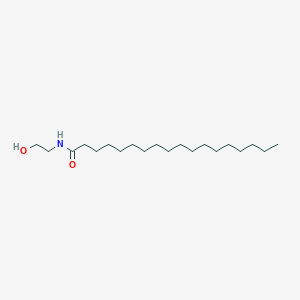
2-Hydroxy-3-methylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-methylbenzoyl chloride is an organic compound that is widely used in the field of scientific research due to its unique chemical properties. It is a colorless liquid that is soluble in organic solvents and has a melting point of 42-44°C. This compound is commonly used as a reagent in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-methylbenzoyl chloride is not well understood. However, it is believed that this compound acts as an acylating agent, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reaction is typically carried out in the presence of a base such as pyridine or triethylamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Hydroxy-3-methylbenzoyl chloride are not well studied. However, it is known that this compound can react with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. In addition, this compound can be toxic to living organisms if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Hydroxy-3-methylbenzoyl chloride in lab experiments include its high purity, high yield, and unique chemical properties. This compound is also relatively inexpensive and readily available. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the use of 2-Hydroxy-3-methylbenzoyl chloride in scientific research. One potential application is in the production of new pharmaceuticals and agrochemicals. This compound can also be used as a starting material for the synthesis of other organic compounds. In addition, further research is needed to understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
2-Hydroxy-3-methylbenzoyl chloride can be synthesized through the reaction of 2-hydroxy-3-methylbenzoic acid with thionyl chloride. This reaction produces 2-Hydroxy-3-methylbenzoyl chloride and sulfur dioxide gas. The reaction can be carried out in the presence of a catalyst such as pyridine or triethylamine. The yield of this reaction is typically high, and the resulting product is of high purity.
Applications De Recherche Scientifique
2-Hydroxy-3-methylbenzoyl chloride is widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of other organic compounds. In addition, 2-Hydroxy-3-methylbenzoyl chloride is used as a cross-linking agent in the production of polymers and resins.
Propriétés
Numéro CAS |
15198-07-9 |
|---|---|
Nom du produit |
2-Hydroxy-3-methylbenzoyl chloride |
Formule moléculaire |
C8H7ClO2 |
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
2-hydroxy-3-methylbenzoyl chloride |
InChI |
InChI=1S/C8H7ClO2/c1-5-3-2-4-6(7(5)10)8(9)11/h2-4,10H,1H3 |
Clé InChI |
QCAVJPCWLHJDBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)O |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)Cl)O |
Autres numéros CAS |
15198-07-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)

